4-Ethoxy-N,N,N-trimethyl-4-oxo-1-butanaminium chloride

Description

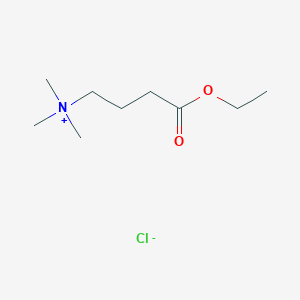

4-Ethoxy-N,N,N-trimethyl-4-oxo-1-butanaminium chloride (CAS: 51963-62-3), also known as γ-butyrobetaine ethyl ester chloride, is a quaternary ammonium compound with the molecular formula C₉H₂₀ClNO₂ and a molecular weight of 209.71 g/mol . Structurally, it features a trimethylammonium group linked to a 4-ethoxy-4-oxobutyl chain. Key physicochemical properties include:

- Hydrogen bond donors: 0

- Hydrogen bond acceptors: 3

- Topological polar surface area (TPSA): 26.3 Ų

- Rotatable bonds: 6 .

This compound is used in specialty chemical synthesis and pharmaceutical intermediates, though its specific applications are less documented compared to structural analogs. Its stability and hygroscopic nature are typical of quaternary ammonium salts.

Properties

IUPAC Name |

(4-ethoxy-4-oxobutyl)-trimethylazanium;chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20NO2.ClH/c1-5-12-9(11)7-6-8-10(2,3)4;/h5-8H2,1-4H3;1H/q+1;/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODEZFEHBEULXNR-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCC[N+](C)(C)C.[Cl-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51963-62-3 | |

| Record name | 1-Butanaminium, 4-ethoxy-N,N,N-trimethyl-4-oxo-, chloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51963-62-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl N-trimethyl-gamma-aminobutyrate chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051963623 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (4-ethoxy-4-oxobutyl)trimethylazanium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHYL N-TRIMETHYL-.GAMMA.-AMINOBUTYRATE CHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TS4H62LNE0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Mechanism of Action

Target of Action

The primary target of GBB-EEC is the enzyme Gamma-Butyrobetaine Dioxygenase (BBOX) . This enzyme is responsible for the conversion of Gamma-Butyrobetaine (GBB) into L-Carnitine. L-Carnitine plays a crucial role in energy production and fat metabolism in the body.

Mode of Action

GBB-EEC acts as a precursor to L-Carnitine. It is converted into L-Carnitine in the body, a process catalyzed by the enzyme BBOX. This conversion helps to increase the supply of L-Carnitine, which is essential for fat metabolism.

Biochemical Pathways

The key biochemical pathway involved is the L-Carnitine biosynthesis pathway . In this pathway, GBB-EEC is converted into L-Carnitine by the action of BBOX. L-Carnitine then plays a crucial role in the transport of long-chain fatty acids into the mitochondria for beta-oxidation and energy production.

Pharmacokinetics

GBB-EEC is taken orally and is known for its improved bioavailability compared to L-CarnitineIt is known that gbb-eec helps the body to produce l-carnitine naturally, which may lead to better absorption and utilization compared to taking l-carnitine supplements.

Result of Action

The conversion of GBB-EEC into L-Carnitine leads to several beneficial effects. These include improved exercise ability, weight loss, and potentially reduced risk of death from myocarditis. It may also improve red blood cell levels and treat L-Carnitine deficiency.

Action Environment

The efficacy and stability of GBB-EEC can be influenced by various environmental factors. It’s worth noting that GBB-EEC is often included in pre-workout supplement formulations, suggesting that its effects may be enhanced by physical activity.

Biochemical Analysis

Biochemical Properties

Gbb-eec plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the key interactions is with gamma-butyrobetaine hydroxylase, an enzyme involved in the biosynthesis of L-Carnitine . Gbb-eec serves as a substrate for this enzyme, leading to the production of L-Carnitine, which is essential for fatty acid metabolism. Additionally, Gbb-eec has been shown to interact with transport proteins that facilitate its uptake into cells, ensuring its availability for biochemical reactions.

Cellular Effects

Gbb-eec influences various cellular processes and functions. It has been observed to enhance fatty acid oxidation by increasing the levels of L-Carnitine within cells . This, in turn, boosts cellular energy production and improves metabolic efficiency. Gbb-eec also impacts cell signaling pathways, particularly those involved in lipid metabolism and energy homeostasis. Furthermore, it has been reported to modulate gene expression related to fatty acid transport and oxidation, thereby influencing cellular metabolism at the genetic level.

Molecular Mechanism

The molecular mechanism of Gbb-eec involves its conversion to L-Carnitine by gamma-butyrobetaine hydroxylase . This conversion is critical for the transport of long-chain fatty acids into the mitochondria, where they undergo beta-oxidation to produce energy. Gbb-eec binds to the active site of the enzyme, facilitating the hydroxylation reaction. Additionally, Gbb-eec may interact with other biomolecules, such as transport proteins and receptors, to exert its effects on cellular metabolism and energy production.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Gbb-eec have been studied over various time periods. It has been found to be relatively stable, with minimal degradation over time Long-term studies have shown that Gbb-eec maintains its efficacy in enhancing fatty acid oxidation and energy production

Dosage Effects in Animal Models

Studies in animal models have demonstrated that the effects of Gbb-eec vary with different dosages. At lower doses, Gbb-eec effectively enhances fatty acid oxidation and improves metabolic efficiency . At higher doses, it may exhibit toxic or adverse effects, such as oxidative stress and mitochondrial dysfunction. These findings highlight the importance of determining the optimal dosage for therapeutic applications of Gbb-eec.

Metabolic Pathways

Gbb-eec is involved in the metabolic pathway of L-Carnitine biosynthesis . It serves as a precursor for L-Carnitine, which is essential for the transport of long-chain fatty acids into the mitochondria. The enzyme gamma-butyrobetaine hydroxylase catalyzes the conversion of Gbb-eec to L-Carnitine, a critical step in this metabolic pathway. Additionally, Gbb-eec may influence other metabolic pathways related to fatty acid metabolism and energy production.

Transport and Distribution

Within cells and tissues, Gbb-eec is transported and distributed by specific transport proteins . These proteins facilitate the uptake of Gbb-eec into cells, ensuring its availability for biochemical reactions. Once inside the cells, Gbb-eec is distributed to various cellular compartments, including the mitochondria, where it exerts its effects on fatty acid oxidation and energy production.

Subcellular Localization

Gbb-eec is primarily localized in the mitochondria, the site of fatty acid oxidation . Its presence in the mitochondria is essential for its role in enhancing energy production. Additionally, Gbb-eec may undergo post-translational modifications that direct it to specific cellular compartments, further influencing its activity and function.

Biological Activity

4-Ethoxy-N,N,N-trimethyl-4-oxo-1-butanaminium chloride, commonly referred to as 4-Ethoxy-TMA , is a quaternary ammonium compound that has garnered attention for its potential biological activity. This compound is characterized by its unique structure, which contributes to its various applications, particularly in the fields of antimicrobial agents and pharmaceuticals. This article explores the biological activity of 4-Ethoxy-TMA, including its mechanisms of action, efficacy in various studies, and potential therapeutic applications.

- Molecular Formula : C10H20ClN2O2

- Molecular Weight : 236.73 g/mol

- Appearance : White crystalline powder

- Solubility : Soluble in water and polar organic solvents

4-Ethoxy-TMA exhibits biological activity primarily through its interaction with cell membranes. As a quaternary ammonium compound, it disrupts the integrity of microbial cell membranes, leading to cell lysis. This mechanism is typical of many antimicrobial agents, which target the lipid bilayer of bacteria and fungi.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of 4-Ethoxy-TMA. It has been tested against various bacterial strains and fungi, showing promising results:

| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Escherichia coli | 32 µg/mL | |

| Staphylococcus aureus | 16 µg/mL | |

| Candida albicans | 64 µg/mL |

These findings suggest that 4-Ethoxy-TMA could be a viable candidate for developing new disinfectants or antimicrobial treatments.

Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, 4-Ethoxy-TMA was evaluated for its effectiveness against common pathogens. The study demonstrated that at concentrations as low as 16 µg/mL, the compound could effectively inhibit the growth of Staphylococcus aureus, a significant cause of hospital-acquired infections. The results indicated that 4-Ethoxy-TMA not only inhibited bacterial growth but also exhibited bactericidal properties at higher concentrations.

Study 2: Cytotoxicity Assessment

A cytotoxicity assessment was conducted using human cell lines to evaluate the safety profile of 4-Ethoxy-TMA. The compound showed low toxicity levels at therapeutic concentrations, suggesting a favorable safety margin for potential clinical applications. The IC50 (half-maximal inhibitory concentration) for human fibroblasts was determined to be greater than 100 µg/mL, indicating that it may be safe for use in therapeutic contexts.

Potential Therapeutic Applications

Given its antimicrobial properties and low cytotoxicity, 4-Ethoxy-TMA holds promise for several applications:

- Disinfectants : Due to its effectiveness against a range of pathogens, it could be formulated into disinfectants for healthcare settings.

- Antiseptics : Its ability to inhibit microbial growth makes it suitable for use in antiseptic formulations.

- Pharmaceuticals : Further research may explore its role in treating infections caused by resistant strains of bacteria.

Comparison with Similar Compounds

Comparison with Similar Compounds

Carpronium Chloride (4-Methoxy-N,N,N-trimethyl-4-oxo-1-butanaminium chloride)

- CAS : 13254-33-6

- Molecular formula: C₈H₁₈ClNO₂

- Molecular weight : 195.69 g/mol .

- Key structural difference : Substitution of the ethoxy group with a methoxy group at the 4-position.

- Properties :

- Synthesis : Likely involves methyl esterification of γ-butyrobetaine intermediates .

| Parameter | 4-Ethoxy-N,N,N-trimethyl-4-oxo-1-butanaminium Chloride | Carpronium Chloride |

|---|---|---|

| CAS | 51963-62-3 | 13254-33-6 |

| Molecular Formula | C₉H₂₀ClNO₂ | C₈H₁₈ClNO₂ |

| Molecular Weight | 209.71 g/mol | 195.69 g/mol |

| Substituent | Ethoxy | Methoxy |

| Applications | Specialty chemical intermediate | Pharmaceutical agent |

4-Ethoxy-N,N,N-trimethyl-2,4-dioxo-1-butanaminium Chloride

- CAS : 10485-23-1

- Molecular formula: C₉H₁₉ClNO₃ (inferred)

- Key structural difference : Additional 2-oxo group , creating a 2,4-diketo structure .

- Properties :

- Synthesis : Derived from ethyl esterification of γ-butyrobetaine analogs under acidic conditions .

Gamma-Butyrobetaine Ethyl Ester (CAS: 16630-27-6)

Q & A

Q. Basic

- NMR Spectroscopy : Confirm structure via H NMR (δ 1.35–1.45 ppm for ethoxy CH, δ 3.2–3.4 ppm for N(CH)) and C NMR (δ 170–175 ppm for carbonyl).

- Mass Spectrometry : ESI-MS in positive ion mode detects the [M] ion at m/z 209.118 (theoretical 209.1183) .

- Polar Surface Area : Calculate using topological descriptors (26.3 Å) to predict solubility .

How does storage condition selection impact the compound’s stability?

Q. Basic

- Temperature : Store at ≤-20°C to prevent thermal degradation (decomposition observed at >40°C) .

- Moisture : Use desiccants (e.g., silica gel) to avoid hygroscopic hydrolysis of the ethoxy group.

- Solvent Compatibility : Avoid protic solvents (e.g., water, methanol) in formulations to minimize nucleophilic substitution .

What computational methods can elucidate the reaction mechanism of its quaternization?

Q. Advanced

- Quantum Chemical Calculations : Employ density functional theory (DFT) at the B3LYP/6-311+G(d,p) level to model transition states and identify rate-limiting steps .

- Reaction Path Sampling : Use metadynamics to explore alternative pathways, such as SN2 vs. SN1 mechanisms, under varying solvent polarities .

How can structure-activity relationship (SAR) studies differentiate this compound from its methoxy analog (Carpronium chloride, CAS 13254-33-6)?

Q. Advanced

- Substituent Effects : Compare ethoxy (CHO) vs. methoxy (CHO) groups via:

- Biological assays : Test acetylcholinesterase inhibition kinetics to quantify potency differences .

How should researchers address contradictory data in solubility or reactivity studies?

Q. Advanced

- Statistical Analysis : Apply ANOVA to identify outliers or systematic errors in replicate experiments .

- Controlled Variables : Isolate factors like trace water content (via Karl Fischer titration) or solvent purity.

- Cross-Validation : Compare results with analogs (e.g., Carpronium chloride) to confirm trends .

What degradation pathways are predicted under acidic or alkaline conditions?

Q. Advanced

- Acidic Hydrolysis : Ethoxy group cleaves to form 4-hydroxy-N,N,N-trimethyl-4-oxo-1-butanaminium chloride. Monitor via LC-MS (expected m/z 181.08 for [M]).

- Alkaline Conditions : β-ketoammonium decomposition yields trimethylamine and ethyl acetoacetate. Validate via GC-MS headspace analysis .

Can molecular dynamics (MD) simulations predict its behavior in lipid bilayer systems?

Q. Advanced

- Force Field Parameterization : Use CHARMM36 or GAFF2 to model the quaternary ammonium headgroup.

- Permeability Studies : Simulate free energy profiles for translocation across phosphatidylcholine membranes. Correlate with experimental PAMPA assays .

What synthetic strategies minimize byproducts during scale-up?

Q. Advanced

- Flow Chemistry : Continuous reactors reduce localized overheating, suppressing β-elimination byproducts.

- In-line Analytics : Implement PAT (Process Analytical Technology) with FTIR to monitor intermediate concentrations .

How do solvent polarity and counterion exchange affect crystallization efficiency?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.